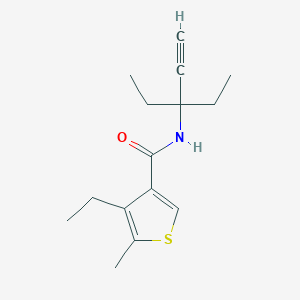
N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide
説明
N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide, also known as A-836,339, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of CB1 receptor antagonists, which are known to interact with the endocannabinoid system in the body. In
作用機序
N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide is a CB1 receptor antagonist, which means it blocks the activity of the CB1 receptors in the body. CB1 receptors are primarily found in the brain and are involved in the regulation of appetite, energy metabolism, and other physiological processes. By blocking the activity of these receptors, N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide can reduce food intake, increase energy expenditure, and improve glucose metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide have been extensively studied. Animal studies have shown that N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide can effectively reduce food intake and body weight, improve glucose tolerance and insulin sensitivity, and increase energy expenditure. Additionally, it has been shown to reduce liver fat accumulation and improve liver function in animal models of non-alcoholic fatty liver disease.
実験室実験の利点と制限
One of the primary advantages of N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide is its specificity for the CB1 receptor, which allows for targeted manipulation of the endocannabinoid system. Additionally, its ability to reduce food intake and body weight makes it a valuable tool for studying the regulation of appetite and energy metabolism. However, one of the limitations of N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide. One area of interest is its potential as a treatment for type 2 diabetes. Additionally, further research is needed to understand the long-term effects of N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide on metabolic health and to identify any potential side effects. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide to optimize its use in experimental settings.
科学的研究の応用
N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its role in the treatment of obesity and related metabolic disorders. Studies have shown that N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide can effectively reduce food intake and body weight in animal models. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity, indicating its potential as a treatment for type 2 diabetes.
特性
IUPAC Name |
4-ethyl-N-(3-ethylpent-1-yn-3-yl)-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-6-12-11(5)18-10-13(12)14(17)16-15(7-2,8-3)9-4/h2,10H,6,8-9H2,1,3-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRROTCXWATNNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC(CC)(CC)C#C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(3-ethylpent-1-yn-3-yl)-5-methylthiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4180429.png)

![N-[3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4180439.png)
![ethyl (2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4180440.png)
![N-[4-(1-piperidinylmethyl)phenyl]isonicotinamide](/img/structure/B4180447.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4180467.png)

![N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B4180490.png)

![8-(2-nitrobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4180505.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-chlorobenzamide](/img/structure/B4180514.png)


